15-hexyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione
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Overview
Description
15-hexyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[76001,1203,8]pentadeca-3,5,7,11-tetraene-13,14-dione is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-hexyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Formation of the tetracyclic core: This step involves cyclization reactions to form the tetracyclic structure.
Functional group modifications: Introduction of hydroxyl, hexyl, and methyl groups through various organic reactions such as alkylation, hydroxylation, and methylation.
Oxidation and reduction steps: These steps are crucial for achieving the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled synthesis and reaction monitoring.
Continuous flow reactors: For efficient and scalable production.
Purification processes: Such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
15-hexyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol, and acetone.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
15-hexyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 15-hexyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
15-hexyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione: shares similarities with other tetracyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and tetracyclic structure, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H23NO6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
15-hexyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione |
InChI |
InChI=1S/C20H23NO6/c1-3-4-5-8-11-21-17(23)16(22)15-12(2)27-20(26)14-10-7-6-9-13(14)19(24,25)18(15,20)21/h6-7,9-10,24-26H,3-5,8,11H2,1-2H3 |
InChI Key |
VTOYAIQYASLLEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(=O)C2=C(OC3(C21C(C4=CC=CC=C43)(O)O)O)C |
Origin of Product |
United States |
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